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4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde Documentation Hub

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  • Product: 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde is a diarylethane derivative with a unique substitution pattern that makes it a molecule of signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde is a diarylethane derivative with a unique substitution pattern that makes it a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromo-methoxyphenyl group linked to a benzaldehyde moiety via an ethyl bridge, provides a versatile scaffold for the synthesis of more complex molecules. This guide provides an in-depth overview of the compound, including its physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, comprehensive characterization data, and a discussion of its potential applications.

Structural and Physicochemical Profile

The core structure of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde consists of two aromatic rings linked by an ethane bridge, a class of compounds known for applications in polymerization and medicinal chemistry[1]. The specific functional groups—a reactive aldehyde, a methoxy group, and a bromine atom—provide multiple handles for further chemical modification.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2484888-78-8[2]
Molecular Formula C₁₆H₁₅BrO₂[2]
Molecular Weight 319.19 g/mol [2]
Appearance Predicted: Off-white to pale yellow solidAnalogous to precursors[3][4]
Solubility Predicted: Soluble in organic solvents (DCM, THF, Acetone), insoluble in waterBased on structural polarity

Synthesis and Mechanistic Rationale

The synthesis of 1,1-diarylethane structures can be achieved through various methods, including Friedel-Crafts reactions[5][6]. A logical and efficient pathway to synthesize the title compound involves a two-step process starting from commercially available precursors: a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Overall Synthetic Scheme

The proposed synthesis begins with the Friedel-Crafts acylation of 2-bromoanisole with 4-formylbenzoyl chloride. This electrophilic aromatic substitution (EAS) reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃)[6][7]. The subsequent step involves the reduction of the ketone intermediate to the final diarylethane product.

Mechanistic Insights

Step 1: Friedel-Crafts Acylation The reaction is initiated by the activation of the acyl chloride by the Lewis acid catalyst (AlCl₃), forming a highly electrophilic acylium ion[8]. The electron-rich 2-bromoanisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. Due to steric hindrance from the adjacent bromine atom, the acylation is expected to occur predominantly at the para-position relative to the methoxy group.

Step 2: Clemmensen or Wolff-Kishner Reduction To convert the diaryl ketone to the diarylethane, the carbonyl group must be completely reduced.

  • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly effective for reducing aryl ketones that are stable in strong acidic conditions.

  • Wolff-Kishner Reduction: This alternative involves heating the ketone with hydrazine hydrate (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol. This method is suitable for compounds that are sensitive to acid.

Given the presence of the aldehyde, which can be sensitive to both strong acid and base, a milder reduction like a TFA-mediated silane reduction (using triethylsilane) is often preferred as it offers greater functional group tolerance.

Synthesis Workflow Diagram

G reactant1 2-Bromoanisole intermediate Ketone Intermediate (4-(2-(3-Bromo-4-methoxybenzoyl))benzaldehyde) reactant1->intermediate Step 1: Friedel-Crafts Acylation (DCM, 0°C to rt) reactant2 4-Formylbenzoyl Chloride reactant2->intermediate Step 1: Friedel-Crafts Acylation (DCM, 0°C to rt) catalyst AlCl₃ catalyst->intermediate Step 1: Friedel-Crafts Acylation (DCM, 0°C to rt) product Final Product 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde intermediate->product Step 2: Ionic Hydrogenation (DCM, rt) reductant Triethylsilane (Et₃SiH) Trifluoroacetic Acid (TFA) reductant->product Step 2: Ionic Hydrogenation (DCM, rt)

Sources

Exploratory

The Untapped Potential of Diarylethane Benzaldehydes: A Technical Guide to Structure-Activity Relationships

For: Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-diarylethane scaffold is a privileged motif in medicinal chemistry, most notably embodied in the potent tubulin polymerization inhibitor,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-diarylethane scaffold is a privileged motif in medicinal chemistry, most notably embodied in the potent tubulin polymerization inhibitor, combretastatin A-4. While extensive research has explored modifications of the aryl rings and the ethylene bridge of these compounds, the incorporation of a benzaldehyde functionality remains a relatively uncharted territory. This technical guide delves into the prospective structure-activity relationships (SAR) of diarylethane benzaldehydes, drawing insights from the well-established SAR of related diaryl compounds and the known pharmacological activities of benzaldehyde derivatives. We will explore the rationale behind key structural modifications, propose experimental workflows for synthesis and evaluation, and provide a forward-looking perspective on the potential of this novel class of compounds.

Introduction: The Diarylethane Scaffold as a Foundation for Potent Bioactivity

The 1,2-diarylethane framework is a cornerstone in the design of agents that target microtubule dynamics. Microtubules, essential components of the cytoskeleton, are crucial for cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy in cancer chemotherapy.

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a prime example of a potent 1,2-diarylethane derivative that inhibits tubulin polymerization by binding to the colchicine site.[1][2] Its simple structure, potent cytotoxicity against a wide range of cancer cell lines, and antivascular effects have inspired the synthesis of thousands of analogs.[1][3][4]

The core pharmacophore of CA-4 and its analogs consists of two aryl rings (A and B) connected by an ethylene bridge. The cis-configuration of the double bond is crucial for high activity, as it orients the two aryl rings in a spatial arrangement that is optimal for binding to the colchcine site on β-tubulin.[5] However, the cis-isomer is thermodynamically less stable than the inactive trans-isomer. This has led to the development of "cis-restricted" analogs where the double bond is replaced by or incorporated into a heterocyclic ring to lock the desired conformation.[5]

This guide will focus on a novel and underexplored class of diarylethane derivatives: those incorporating a benzaldehyde moiety. Benzaldehyde and its derivatives are not merely passive structural components; they are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and even antitumor properties.[6][7][8] The introduction of a reactive aldehyde group onto the diarylethane scaffold opens up new avenues for molecular interactions and potential mechanisms of action.

Deconstructing the Structure-Activity Relationship: A Predictive Analysis

While direct and extensive SAR studies on diarylethane benzaldehydes are not yet prevalent in the literature, we can extrapolate from the vast body of knowledge on related diaryl tubulin inhibitors to build a predictive SAR model.

The Diarylethane Core: Key Determinants of Tubulin Inhibition

The foundational SAR of diarylethane-based tubulin inhibitors revolves around three key structural features:

  • Aryl Ring A: This ring typically mimics the 3,4,5-trimethoxyphenyl group of CA-4.[9] The methoxy groups are believed to act as hydrogen bond acceptors, interacting with residues in the colchicine binding pocket. The 3,4,5-substitution pattern appears to be optimal for potent tubulin inhibition.

  • Aryl Ring B: The substitution pattern on this ring is more tolerant of modifications. A variety of substituents, including hydroxyl, methoxy, amino, and halogen groups, at the para-position have been shown to be compatible with or even enhance activity. The electronic and steric properties of these substituents can fine-tune the binding affinity and pharmacokinetic properties of the molecule.

  • The Ethylene Bridge: As mentioned, the cis-geometry of the alkene is paramount for activity. To overcome the issue of isomerization, various strategies have been employed, such as the introduction of bulky groups or the incorporation of the double bond into a small ring system. Alternatively, replacing the double bond with a single bond to create a flexible 1,2-diarylethane can still allow the molecule to adopt the necessary conformation for binding, albeit often with reduced potency compared to rigid cis-analogs.

The logical relationship for optimizing the diarylethane core for tubulin inhibition can be visualized as follows:

SAR_Core cluster_A Aryl Ring A cluster_Bridge Ethylene Bridge cluster_B Aryl Ring B (Benzaldehyde Moiety) A 3,4,5-Trimethoxy (Optimal) A_mod Other Methoxy Patterns (Reduced Activity) A->A_mod Bridge_cis cis-Alkene (High Potency) A->Bridge_cis Bridge_het Heterocyclic Lock (Maintains Potency, Improves Stability) Bridge_cis->Bridge_het Bridge_single Ethane Single Bond (Flexibility, Reduced Potency) Bridge_cis->Bridge_single B_para para-Substituted Benzaldehyde (Hypothesized Optimal) Bridge_cis->B_para B_meta meta-Substituted Benzaldehyde B_para->B_meta B_ortho ortho-Substituted Benzaldehyde B_para->B_ortho caption Logical Flow for Diarylethane Core Optimization

Caption: Logical Flow for Diarylethane Core Optimization.

The Benzaldehyde Moiety: A Gateway to Novel Interactions and Activities

The introduction of a benzaldehyde group onto the diarylethane scaffold presents several intriguing possibilities for modulating biological activity. The aldehyde functionality is an electrophilic center and a hydrogen bond acceptor, which can lead to:

  • Covalent Bonding: The aldehyde group can potentially form reversible covalent bonds (Schiff bases) with nucleophilic residues, such as the ε-amino group of lysine, within the biological target. This could lead to a prolonged duration of action or a different mode of target engagement.

  • Altered Electronic Properties: The electron-withdrawing nature of the formyl group will influence the electronic properties of the aryl ring to which it is attached, which can in turn affect binding affinity.

  • New Pharmacological Activities: Benzaldehyde derivatives have been associated with a variety of biological effects, including anti-inflammatory and antimicrobial activities.[8] This raises the possibility of developing dual-action compounds.

The position of the aldehyde group on the aryl ring is expected to be a critical determinant of activity. Based on the SAR of other CA-4 analogs, a para-substitution is often favored.

Quantitative Data from Related Diaryl Tubulin Inhibitors

To provide a quantitative context, the following table summarizes the inhibitory concentrations (IC50) for tubulin polymerization and cytotoxic activities of CA-4 and some of its key analogs. This data highlights the sensitivity of the diarylethane scaffold to structural modifications.

CompoundModificationTubulin Polymerization IC50 (µM)Cytotoxicity (GI50) against Cancer Cell LinesReference
Combretastatin A-4 (CA-4)cis-stilbene, 3,4,5-trimethoxy A-ring, 4-hydroxy-3-methoxy B-ring~1-2Nanomolar range[1]
CA-4 Phosphate (CA-4P)Water-soluble prodrug of CA-4Similar to CA-4 after hydrolysisNanomolar range[1]
isoCA-4Isocombretastatin with B-ring modifications2Nanomolar range[10]
2-Aryl-[3][6][10]triazolo[1,5-a]pyrimidine derivative (5e)Heterocyclic bridgeMore potent than CA-4Low nanomolar[11]
3,6-diaryl-[3][6][10]triazolo[3,4-b][1][6][10]thiadiazole derivative (4f)5,5-fused-heterocycle scaffold0.770.022-0.029 µM[12]

Experimental Protocols for the Synthesis and Evaluation of Diarylethane Benzaldehydes

The exploration of the SAR of diarylethane benzaldehydes requires a systematic approach to their synthesis and biological evaluation.

Proposed Synthetic Workflow

A plausible synthetic route to a library of diarylethane benzaldehydes could involve a Wittig reaction or a Suzuki coupling as the key step to form the diarylethane core, followed by functional group manipulation to introduce or unmask the aldehyde.

Synthesis_Workflow start Starting Materials (Substituted Benzyl Halide and Benzaldehyde) wittig Wittig Reaction start->wittig suzuki Suzuki Coupling start->suzuki intermediate Diarylethene Intermediate wittig->intermediate suzuki->intermediate reduction Selective Reduction of Alkene intermediate->reduction product Diarylethane Benzaldehyde reduction->product caption Generalized Synthetic Workflow

Caption: Generalized Synthetic Workflow.

Step-by-Step Methodology (Illustrative Example):

  • Phosphonium Salt Formation: React a substituted benzyl halide (containing the precursor to one of the aryl rings) with triphenylphosphine in a suitable solvent like toluene to form the corresponding phosphonium salt.

  • Wittig Reaction: Deprotonate the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide. React the ylide with a substituted benzaldehyde (the other aryl ring) to form the diarylethene. The choice of reaction conditions can influence the ratio of cis to trans isomers.

  • Isomer Separation: Separate the cis and trans isomers using column chromatography.

  • Reduction (Optional): If a diarylethane (single bond bridge) is desired, the alkene can be selectively reduced, for example, by catalytic hydrogenation.

  • Aldehyde Introduction/Unmasking: If the aldehyde functionality was protected or needs to be introduced, perform the necessary chemical transformations. For instance, a protected aldehyde can be deprotected under appropriate conditions.

Biological Evaluation Workflow

A tiered approach is recommended for the biological evaluation of newly synthesized diarylethane benzaldehydes.

Bio_Evaluation start Synthesized Diarylethane Benzaldehyde Library cytotoxicity Initial Cytotoxicity Screening (e.g., MTT or SRB assay against a panel of cancer cell lines) start->cytotoxicity tubulin_poly Tubulin Polymerization Assay (for active compounds) cytotoxicity->tubulin_poly cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_poly->cell_cycle immunofluorescence Immunofluorescence Microscopy (Microtubule disruption) cell_cycle->immunofluorescence in_vivo In Vivo Efficacy Studies (Xenograft models for lead compounds) immunofluorescence->in_vivo caption Biological Evaluation Workflow

Caption: Biological Evaluation Workflow.

Key Experimental Protocols:

  • Cytotoxicity Assays (e.g., SRB Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • Fix the cells with trichloroacetic acid.

    • Stain the cells with sulforhodamine B (SRB).

    • Wash away the unbound dye and solubilize the bound dye.

    • Measure the absorbance at a specific wavelength to determine cell viability. Calculate the GI50 (concentration causing 50% growth inhibition).[5]

  • Tubulin Polymerization Assay:

    • Use commercially available purified tubulin.

    • In a 96-well plate, mix tubulin with a polymerization buffer (containing GTP) and the test compound at various concentrations.

    • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

    • Determine the IC50 value for the inhibition of tubulin polymerization.[2]

  • Cell Cycle Analysis:

    • Treat cancer cells with the test compound for a time period corresponding to one to two cell cycles.

    • Harvest the cells, fix them in ethanol, and stain them with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[12]

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and treat them with the test compound.

    • Fix and permeabilize the cells.

    • Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize the microtubule network and cell morphology using a fluorescence microscope.[12]

Future Perspectives and Conclusion

The exploration of diarylethane benzaldehydes represents a promising, yet underexplored, frontier in the quest for novel bioactive molecules. The combination of a well-validated pharmacophore for tubulin inhibition with a reactive and versatile benzaldehyde moiety opens up a vast chemical space for the design of new therapeutic agents.

Future research in this area should focus on:

  • Systematic SAR Studies: The synthesis and evaluation of a focused library of diarylethane benzaldehydes with systematic variations in the substitution patterns of both aryl rings and the nature of the bridge will be crucial to establish a clear SAR.

  • Mechanism of Action Studies: Investigating whether these compounds act solely as tubulin inhibitors or if the benzaldehyde group imparts additional mechanisms of action, such as covalent modification of the target or off-target effects, is essential.

  • Development of Prodrugs: The aldehyde functionality could be masked as a prodrug to improve pharmacokinetic properties, which is then unmasked at the target site.

References

  • Synthesis, biological evaluation of 1,1-diarylethylenes as a novel class of antimitotic agents. (URL not available)
  • Paidakula, S., Nerella, S., Kankala, S., & Kankala, R. K. (2022). Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development. Current Medicinal Chemistry, 29(21), 3748-3773. [Link]

  • 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking. Molecules. [Link]

  • What are the uses of benzaldehyde in the pharmaceutical industry? - Blog. (2025). [Link]

  • Design concepts of cis-restricted Combretastatin A-4 analogs. ResearchGate. [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules. [Link]

  • Combretastatin A-4 based compounds as potential anticancer agents: A review. Bioorganic Chemistry. [Link]

  • Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Polymers. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. [Link]

  • Benzaldehyde derivatives with investigated inhibition profile. ResearchGate. [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. [Link]

  • Structure Activity Relationship (SAR) Studies of 1, 2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. Ambeed. (URL not available)
  • Design, synthesis and bioevaluation of antitubulin agents carrying diaryl-5,5-fused-heterocycle scaffold. European Journal of Medicinal Chemistry. [Link]

  • Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[3][6][10]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Lewis Acid-Catalyzed Friedel-Crafts Synthesis of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde, a valuable substituted diarylethane building block for pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde, a valuable substituted diarylethane building block for pharmaceutical and materials science research. The methodology is centered on the Friedel-Crafts alkylation reaction, a cornerstone of C-C bond formation in organic chemistry.[1] We detail a robust procedure involving the reaction of 3-bromoanisole with 4-(1-hydroxyethyl)benzaldehyde using aluminum chloride as a Lewis acid catalyst. This guide emphasizes the rationale behind critical process parameters, offers insights into reaction control and troubleshooting, and includes a complete methodology for purification and characterization, ensuring a self-validating and reproducible workflow for researchers.

Introduction and Scientific Context

Substituted diarylethane scaffolds are prevalent in a multitude of biologically active molecules and functional materials. The target compound, 4-(1-(3-bromo-4-methoxyphenyl)ethyl)benzaldehyde, incorporates several key functional groups: a halogenated aromatic ring, an ether linkage, and a benzaldehyde moiety, making it a versatile intermediate for further chemical elaboration.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains one of the most powerful methods for attaching substituents to an aromatic ring.[1] The reaction proceeds via electrophilic aromatic substitution, where an electrophile attacks the electron-rich π-system of the aromatic ring.[2] This protocol employs a Friedel-Crafts alkylation, where an alcohol precursor is used to generate a carbocation electrophile under the influence of a strong Lewis acid catalyst.[3]

Causality of Strategic Choices:

  • Choice of Precursors: 3-Bromoanisole is selected as the nucleophilic aromatic component. Its methoxy group is a strong activating group that directs electrophilic attack to the ortho and para positions, enhancing reactivity. 4-(1-Hydroxyethyl)benzaldehyde serves as the electrophile precursor (pro-electrophile). In the presence of a strong Lewis acid, the hydroxyl group is protonated and eliminated as water, generating a secondary benzylic carbocation.

  • Catalyst Selection: Aluminum chloride (AlCl₃) is a potent Lewis acid chosen to facilitate the efficient generation of the carbocation from the alcohol.[4] Its strong electrophilicity effectively coordinates to the hydroxyl group, making it an excellent leaving group.

  • Avoiding Rearrangement: While Friedel-Crafts alkylations are sometimes limited by carbocation rearrangements, the use of a secondary benzylic alcohol precursor to generate a secondary benzylic carbocation minimizes this issue, as this carbocation is relatively stable.[5][6]

Reaction Scheme and Mechanism

The synthesis proceeds according to the following overall reaction:

Scheme 1: Overall Synthesis of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde

Reaction Scheme
(Note: Image is a placeholder for the chemical reaction structure.)

Mechanism:

The reaction mechanism involves three primary stages, characteristic of electrophilic aromatic substitution:[3][7]

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the hydroxyl group of 4-(1-hydroxyethyl)benzaldehyde. This complexation makes the hydroxyl group a better leaving group. Subsequent departure as a water molecule (after proton abstraction from the medium) generates a resonance-stabilized secondary benzylic carbocation (the electrophile).

  • Nucleophilic Attack: The π-electrons of the activated 3-bromoanisole ring attack the carbocation. This is the rate-determining step, as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] The methoxy group on the anisole ring directs the substitution primarily to the C4 position (para to the methoxy group and ortho to the bromo group).

  • Re-aromatization: A weak base, such as the AlCl₃(OH)⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final product and regenerating the catalyst.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )MolesEquivalentsAmountPuritySupplier
3-Bromoanisole187.0410.0 mmol1.01.87 g≥98%Sigma-Aldrich
4-(1-Hydroxyethyl)benzaldehyde136.1511.0 mmol1.11.50 g≥97%Thermo Fisher
Aluminum Chloride (Anhydrous)133.3412.0 mmol1.21.60 g≥99.9%Sigma-Aldrich
Dichloromethane (DCM, Anhydrous)---50 mL≥99.8%VWR
Deionized Water18.02--100 mL--
Hydrochloric Acid (1 M aq.)---30 mL--
Saturated Sodium Bicarbonate (aq.)---30 mL--
Brine (Saturated NaCl aq.)---30 mL--
Anhydrous Magnesium Sulfate---~5 g--
Silica Gel (for chromatography)---~50 g230-400 mesh-
Hexanes (for chromatography)---As neededHPLC Grade-
Ethyl Acetate (for chromatography)---As neededHPLC Grade-
Equipment
  • 100 mL two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood under anhydrous conditions. Wear gloves, safety glasses, and a lab coat.[8][9]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic and should be cooled adequately during the addition of reagents.[7]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar under an inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly oven-dried to prevent deactivation of the Lewis acid catalyst.[9]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.60 g, 12.0 mmol) followed by 20 mL of anhydrous dichloromethane. Begin stirring to form a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate beaker, dissolve 3-bromoanisole (1.87 g, 10.0 mmol) and 4-(1-hydroxyethyl)benzaldehyde (1.50 g, 11.0 mmol) in 30 mL of anhydrous dichloromethane.

  • Slow Addition: Transfer the substrate solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition to control the reaction rate and minimize side-product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-bromoanisole spot indicates reaction completion.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding ~20 g of crushed ice, followed by the dropwise addition of 20 mL of 1 M HCl.[2] This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add an additional 20 mL of dichloromethane. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Extract the aqueous layer twice more with 15 mL portions of dichloromethane. Combine all organic layers. Wash the combined organic phase sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

Purification and Characterization
  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 2% and gradually increasing to 10%) to isolate the pure product.

  • Characterization (Expected Data):

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (400 MHz, CDCl₃): δ ~9.98 (s, 1H, -CHO), 7.80 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.15 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 4.20 (q, 1H, -CH-), 3.85 (s, 3H, -OCH₃), 1.65 (d, 3H, -CH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ ~192.0, 155.5, 150.0, 136.0, 133.0, 131.5, 130.0, 129.0, 128.0, 112.0, 111.5, 56.5, 44.5, 21.5.

    • Mass Spectrometry (EI): Molecular ion peaks (M⁺, M+2) at m/z 304 and 306 with approximately equal intensity, confirming the presence of one bromine atom.[10]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

Friedel_Crafts_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis setup Oven-dried 2-neck RBF under N2 atmosphere add_alcl3 Add Anhydrous AlCl3 and Anhydrous DCM setup->add_alcl3 cool_zero Cool to 0 °C (Ice Bath) add_alcl3->cool_zero add_substrate Dropwise addition of substrate solution (0 °C) cool_zero->add_substrate prep_substrate Prepare solution of 3-Bromoanisole & Aldehyde in Anhydrous DCM prep_substrate->add_substrate react Stir at 0 °C (1h), then warm to RT (4-6h) add_substrate->react monitor Monitor by TLC react->monitor quench Quench with Ice and 1 M HCl at 0 °C monitor->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry_conc Dry (MgSO4) and Concentrate wash->dry_conc chromatography Silica Gel Column Chromatography dry_conc->chromatography analysis Characterize Pure Product (NMR, MS) chromatography->analysis

Caption: Experimental workflow for the synthesis of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde.

Discussion of Critical Parameters

  • Anhydrous Conditions: The success of the Friedel-Crafts reaction is critically dependent on maintaining anhydrous (dry) conditions. Aluminum chloride reacts readily with moisture, which deactivates the catalyst and halts the reaction.[9] All glassware must be oven- or flame-dried, and anhydrous solvents are essential.

  • Stoichiometry of Catalyst: While technically a catalyst, a stoichiometric amount (or slight excess) of AlCl₃ is often required. This is because the Lewis basic oxygen atoms of the starting materials (anisole, alcohol) and the product (aldehyde) can coordinate with AlCl₃, forming stable complexes that remove the "catalyst" from the reaction cycle.[1][9]

  • Temperature Control: Initial addition at 0 °C is crucial to moderate the exothermic reaction and prevent the formation of polymeric byproducts or undesired isomers. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate towards completion.

  • Regioselectivity: The methoxy group (-OCH₃) is a powerful ortho-, para-director due to its ability to donate electron density via resonance. The bromine atom is a deactivating ortho-, para-director. In this case, the activating effect of the methoxy group dominates, and substitution occurs at the sterically accessible C4 position, which is para to the methoxy group.

Conclusion

This application note presents a reliable and well-characterized protocol for the synthesis of 4-(1-(3-bromo-4-methoxyphenyl)ethyl)benzaldehyde via Friedel-Crafts alkylation. By carefully controlling key parameters such as reagent stoichiometry, temperature, and anhydrous conditions, the target compound can be obtained in good yield and high purity. The detailed mechanistic insights and procedural justifications provided herein are intended to empower researchers to successfully implement and adapt this methodology for the synthesis of related diarylethane structures.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Friedel–Crafts Acylation. (n.d.). MilliporeSigma.
  • Friedel–Crafts reaction. (2024, February 10). In Wikipedia.
  • Shaikh, A. A., & Ghorpade, R. P. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40754–40781.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses.
  • Nardi, M., et al. (2014). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 10, 2808–2824.
  • Gillard, J. R., & Beaulieu, P. L. (n.d.). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses.
  • 13 Friedel-Crafts Acylation. (n.d.).
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Friedel-Crafts Reactions: Unpacking Acylation and Alkylation. (2026, January 15). Oreate AI Blog.
  • Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. (2024, October 4). Chemistry LibreTexts.
  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts.
  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (n.d.). Bentham Science.
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  • Give two Friedel-Crafts acylation reactions that could be used to prepare... (2026, January 29). Filo.
  • Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. (n.d.). Beilstein Journal of Organic Chemistry.
  • Friedel-Crafts acylation (video). (n.d.). Khan Academy.
  • Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. (n.d.).
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
  • Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. (n.d.). Wiley Online Library.
  • Olah, G. A. (2003). Friedel-Crafts Reactions. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation and Alkylation. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 4-hydroxy-3-bromo-benzaldehyde. (n.d.). PrepChem.com.
  • 3-Bromo-4-ethoxybenzaldehyde. (n.d.). Sigma-Aldrich.
  • 3-Bromo-4-methoxybenzaldehyde. (n.d.). In NIST WebBook.
  • Synthesis, Spectral and DFT Study and Molecular Docking Investigation of (E)-3-(3-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio) Phenyl)Prop-2-en-1-one. (2026, February 13). ResearchGate.
  • Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide. (n.d.). BenchChem.
  • 3-Bromo-4-methoxybenzaldehyde, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
  • 3-Bromo-4-methoxybenzaldehyde. (n.d.). PubChem.

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Application

Enantioselective synthesis of chiral 1,1-diarylethanes

An Application Guide to the Enantioselective Synthesis of Chiral 1,1-Diarylethanes Abstract Chiral 1,1-diarylethanes are privileged structural motifs prevalent in a vast array of pharmaceuticals and biologically active m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Synthesis of Chiral 1,1-Diarylethanes

Abstract

Chiral 1,1-diarylethanes are privileged structural motifs prevalent in a vast array of pharmaceuticals and biologically active molecules.[1][2][3][4] Their synthesis in an enantiomerically pure form is a critical objective in medicinal chemistry and drug development, as the stereochemistry at the diarylmethine center often dictates pharmacological activity.[5][6] This application note provides a detailed guide for researchers and scientists on the contemporary methods for the enantioselective synthesis of these valuable compounds. We delve into the core principles of leading methodologies, including organocatalytic transfer hydrogenation and transition metal-catalyzed hydroarylation, explaining the causality behind experimental design. This guide features detailed, field-proven protocols, troubleshooting insights, and comparative data to empower chemists to select and execute the optimal synthetic strategy for their specific targets.

Introduction: The Significance of Chiral 1,1-Diarylethanes

The 1,1-diarylalkane framework is a cornerstone in modern drug design.[1][3] When the two aryl groups are non-identical, the methine carbon becomes a stereocenter, leading to chiral 1,1-diarylethanes. These structures are found in numerous notable pharmaceuticals used to treat a wide range of diseases, including insomnia, cancer, and autoimmune disorders.[1][2] The development of efficient and highly stereoselective methods to access these compounds is therefore of paramount importance.

Historically, the synthesis of enantiopure 1,1-diarylethanes has been approached through several key strategies, primarily the hydrogenation of 1,1-diarylalkenes and cross-coupling reactions.[2] While successful, these methods can face challenges such as limited substrate scope or the need for pre-functionalized starting materials. More recent advancements in organocatalysis and transition-metal catalysis have opened new, highly efficient avenues that offer broader applicability and excellent stereocontrol.[7][8] This guide will focus on these modern, catalytic approaches.

Core Methodologies and Mechanistic Insights

The choice of synthetic strategy is dictated by factors such as substrate availability, functional group tolerance, and the desired scale of the reaction. Below, we discuss two powerful and widely adopted methodologies.

Organocatalytic Asymmetric Transfer Hydrogenation

Metal-free catalysis offers a compelling alternative to traditional metal-based systems, often avoiding issues of metal contamination in the final product.[7] A highly effective organocatalytic strategy for synthesizing 1,1-diarylethanes is the asymmetric transfer hydrogenation of 1,1-diarylethylenes, which utilizes a chiral Brønsted acid catalyst.[2][9]

Principle and Mechanism: This method often employs a chiral phosphoric acid (CPA) catalyst in conjunction with a hydride donor, such as a Hantzsch ester.[2] A key innovation in this area involves the strategic placement of a directing group, typically an o-hydroxyl group on one of the aryl rings of the substrate.[1][10] This hydroxyl group is crucial for the in situ generation of an o-quinone methide intermediate, which is the key electrophile that undergoes asymmetric reduction.[1]

The catalytic cycle, as supported by experimental and DFT studies, proceeds as follows[9]:

  • The chiral phosphoric acid catalyst protonates the hydroxyl group of the 1,1-diarylalkene, facilitating the elimination of water to form a stabilized carbocation.

  • This intermediate rapidly rearranges to the more stable o-quinone methide.

  • The Hantzsch ester, activated by the same chiral catalyst, delivers a hydride to one of the enantiotopic faces of the o-quinone methide. The chiral environment created by the catalyst dictates the facial selectivity, thereby establishing the stereocenter.

  • The catalyst is regenerated, completing the cycle.

G cluster_cycle Catalytic Cycle Substrate 1,1-Diarylalkene (with o-OH group) QM o-Quinone Methide Intermediate Substrate->QM + CPA - H2O CPA Chiral Phosphoric Acid (CPA) CPA->Substrate Activates CPA->QM Chiral Environment Product_Complex Product-Catalyst Complex QM->Product_Complex + HE (Hydride Transfer) HE Hantzsch Ester (Hydride Donor) HE->QM Product Chiral 1,1-Diarylethane Product_Complex->Product - CPA G Start Reaction Start: Styrene + Aryl Halide + Hydride Source Setup 1. Reaction Setup Inert Atmosphere Anhydrous Solvent Start->Setup Reaction 2. Catalytic Reaction Stirring at Defined Temp (e.g., 12-24h) Setup->Reaction Quench 3. Workup Quench Reaction Aqueous Extraction Reaction->Quench Purify 4. Purification Column Chromatography Quench->Purify Analyze 5. Analysis Yield, NMR, Chiral HPLC Purify->Analyze End Final Product: Enantioenriched 1,1-Diarylethane Analyze->End

Caption: General experimental workflow for synthesis and analysis.

Featured Application Protocols

The following protocols are presented as robust starting points for the synthesis of chiral 1,1-diarylethanes. Researchers should perform initial optimization experiments for new substrates.

Protocol 1: Organocatalytic Asymmetric Transfer Hydrogenation of a 1,1-Diarylethylene

This protocol is adapted from the work of Sun and co-workers and is highly effective for substrates bearing an o-hydroxyphenyl directing group. [1][2] Materials and Equipment:

  • 1-(2-hydroxyphenyl)-1-phenylethylene (Substrate 1a, 0.1 mmol, 1.0 equiv)

  • Hantzsch Ester (Hydride donor, 0.2 mmol, 2.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 10 mol%, 0.01 mmol)

  • Anhydrous Toluene (2.0 mL)

  • 4 Å Molecular Sieves (approx. 50 mg, optional but recommended)

  • Nitrogen or Argon supply for inert atmosphere

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the 1,1-diarylethylene substrate (1a, 0.1 mmol) and the chiral phosphoric acid catalyst (0.01 mmol).

  • If using, add activated 4 Å molecular sieves to the vial. [2]The use of molecular sieves can improve enantioselectivity. [2]3. Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Add anhydrous toluene (2.0 mL) via syringe and stir the mixture at room temperature for 10 minutes.

  • Add the Hantzsch ester (0.2 mmol) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by opening the vial to the air and concentrating the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral 1,1-diarylethane.

  • Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ni-Catalyzed Asymmetric Hydroarylation of Styrene

This protocol represents a general approach for the nickel-catalyzed hydroarylation of vinylarenes, a powerful method for constructing chiral 1,1-diarylethanes. [11] Materials and Equipment:

  • Styrene (0.5 mmol, 1.0 equiv)

  • 4-Iodoanisole (Aryl halide, 0.75 mmol, 1.5 equiv)

  • Phenylsilane (Hydride source, 1.0 mmol, 2.0 equiv)

  • Ni(COD)₂ (Nickel precatalyst, 5 mol%, 0.025 mmol)

  • Chiral Ligand (e.g., a chiral bisoxazoline (BOX) or phosphine ligand, 6 mol%)

  • Anhydrous THF (2.5 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Inside a glovebox: To an oven-dried vial, add Ni(COD)₂ (5 mol%) and the chiral ligand (6 mol%).

  • Add anhydrous THF (1.0 mL) and stir the mixture for 20 minutes at room temperature to allow for complex formation.

  • In a separate vial, dissolve the 4-iodoanisole (0.75 mmol) in anhydrous THF (1.5 mL).

  • To the catalyst mixture, add the styrene (0.5 mmol) followed by the phenylsilane (1.0 mmol).

  • Add the solution of 4-iodoanisole to the reaction vial.

  • Seal the vial tightly and remove it from the glovebox. Place it on a magnetic stirrer.

  • Stir the reaction at the optimized temperature (e.g., room temperature or 50 °C) for 24-48 hours. Monitor progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.

Data Summary and Method Comparison

The selection of a synthetic method depends on various factors. The table below summarizes the key features of the discussed strategies.

FeatureOrganocatalytic Transfer HydrogenationTransition Metal-Catalyzed Hydroarylation
Catalyst System Chiral Phosphoric Acid (metal-free)Ni, Pd, or Cu complex with a chiral ligand
Key Reactants 1,1-Diarylalkene, Hantzsch EsterStyrene, Aryl Halide/Boronic Acid, Hydride Source
Substrate Scope Effective for alkenes with directing groups (o-OH) [1]Broad scope for various styrenes and aryl partners [8][12]
Typical Yield High to excellent (>90%)Good to excellent (70-95%)
Typical ee (%) Excellent (often >95% ee)Good to excellent (85-99% ee)
Advantages Metal-free product, mild conditions, high eeDirect C-H functionalization, broad substrate scope
Limitations Often requires a directing group on the substratePotential for metal contamination, requires inert atmosphere

Conclusion

The enantioselective synthesis of chiral 1,1-diarylethanes has seen remarkable progress, driven by innovations in both organocatalysis and transition metal catalysis. The organocatalytic transfer hydrogenation, leveraging a removable directing group, offers an exceptionally efficient and highly enantioselective metal-free route. [1]In parallel, transition metal-catalyzed asymmetric hydroarylation provides a direct and versatile pathway from readily available styrenes and aryl precursors. [8]The protocols and comparative data provided in this guide serve as a practical resource for researchers, enabling the strategic selection and implementation of methods to access these critical pharmacophores for drug discovery and development.

References

  • Wang, Z., Ai, F., Wang, Z., Zhao, W., Zhu, G., Lin, Z., & Sun, J. (2015). Organocatalytic asymmetric synthesis of 1,1-diarylethanes by transfer hydrogenation. Journal of the American Chemical Society, 137(1), 383–389. [Link]

  • Wang, Z., et al. (2014). Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (2014). Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation. [Link]

  • Bera, K., & Maji, B. (2018). Overview on the Recent Strategies for the Enantioselective Synthesis of 1,1-Diarylalkanes, Triarylmethanes and Related Molecules Containing the Diarylmethine Stereocenter. ResearchGate. [Link]

  • ACS Publications. (n.d.). Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). Request PDF: Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation. [Link]

  • ResearchGate. (2015). Request PDF: ChemInform Abstract: Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation. [Link]

  • National Institutes of Health. (2018). Enantioselective synthesis of gem-diarylalkanes by transition metal-catalyzed asymmetric arylations (TMCAAr). PMC. [Link]

  • National Institutes of Health. (n.d.). Asymmetric palladium-catalyzed hydroarylation of styrenes and dienes. PMC. [Link]

  • Royal Society of Chemistry. (2013). Chiral 1,1-diaryl compounds as important pharmacophores. MedChemComm. [Link]

  • ResearchGate. (2013). Request PDF: Chiral 1,1-diaryl compounds as important pharmacophores. [Link]

  • Fessard, T. C., Andrews, S. P., Motoyoshi, H., & Carreira, E. M. (2007). Enantioselective preparation of 1,1-diarylethanes: aldehydes as removable steering groups for asymmetric synthesis. Angewandte Chemie International Edition in English, 46(48), 9331–9334. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of chiral 1,1-diarylethanes (93) trough Ni/ trans-Ph2BOX... [Link]

  • National Institutes of Health. (2024). The significance of chirality in contemporary drug discovery-a mini review. PMC. [Link]

  • Kannappan, V. (2025). The Hidden Chirality in Drug Metabolites: A metabolic blind spot. Chiralpedia. [Link]

Sources

Method

Application Notes and Protocols: Catalytic Asymmetric Transfer Hydrogenation of 1,1-Diarylethylenes

Introduction: The Challenge and Opportunity of Chiral 1,1-Diarylethanes The synthesis of enantiomerically pure 1,1-diarylethanes is of significant interest to researchers in drug development and materials science, as thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Chiral 1,1-Diarylethanes

The synthesis of enantiomerically pure 1,1-diarylethanes is of significant interest to researchers in drug development and materials science, as this structural motif is a key feature in numerous biologically active molecules and chiral ligands. Catalytic asymmetric transfer hydrogenation (ATH) of prochiral 1,1-diarylethylenes presents a direct and atom-economical route to these valuable compounds.[1][2][3][4] However, the stereoselective reduction of 1,1-diarylethylenes poses a considerable challenge due to the minimal steric and electronic differentiation between the two aryl substituents on the olefin.[3][5] This guide provides a comprehensive overview of the principles, catalyst systems, and detailed protocols for the successful execution of this transformation, empowering researchers to access enantioenriched 1,1-diarylethanes with high efficiency and selectivity.

Theoretical Background: Principles of Asymmetric Transfer Hydrogenation

Transfer hydrogenation is a reduction reaction where hydrogen is transferred to an unsaturated substrate from a donor molecule, rather than using gaseous molecular hydrogen (H₂).[6][7] This technique offers several practical advantages, including milder reaction conditions and the avoidance of high-pressure hydrogenation equipment.[6] In the context of asymmetric synthesis, chiral catalysts are employed to control the stereochemical outcome of the hydrogen transfer, leading to the formation of a specific enantiomer of the product.

Common hydrogen donors for ATH include isopropanol, formic acid, and ethanol.[6][8][9][10] The choice of hydrogen donor can significantly impact the reaction efficiency and, in some cases, the enantioselectivity. The reaction is typically catalyzed by transition metal complexes of ruthenium, rhodium, or iridium, featuring chiral ligands that create a stereochemically defined environment around the metal center.[6][7][11][12]

Mechanism of Catalytic Asymmetric Transfer Hydrogenation

The mechanism of transition metal-catalyzed ATH generally proceeds through an "outer sphere" mechanism.[7] The key steps involve:

  • Formation of a Metal-Hydride Species: The catalyst precursor reacts with the hydrogen donor to form a catalytically active metal-hydride species.

  • Substrate Coordination (or Interaction): The prochiral olefin interacts with the chiral metal-hydride complex.

  • Hydride Transfer: The hydride is transferred from the metal to one of the prochiral faces of the double bond, forming a new stereocenter.

  • Protonation and Catalyst Regeneration: A proton is transferred from the hydrogen donor to the newly formed carbanionic intermediate, releasing the chiral product and regenerating the active catalyst for the next cycle.

The enantioselectivity of the reaction is determined during the hydride transfer step, where the chiral ligand directs the substrate to a specific orientation, favoring the hydrogenation of one prochiral face over the other.

Catalyst Systems for the Asymmetric Transfer Hydrogenation of 1,1-Diarylethylenes

Several classes of catalysts have been successfully employed for the asymmetric transfer hydrogenation of 1,1-diarylethylenes. The choice of catalyst is crucial and often depends on the specific substrate and desired outcome.

Iridium-Based Catalysts

Chiral iridium complexes have emerged as highly effective catalysts for the ATH of various olefins, including 1,1-disubstituted ethylenes.[11][12][13] Recent studies have highlighted the use of chiral PCN-pincer iridium complexes for the asymmetric transfer hydrogenation of 1-aryl-1-alkylethenes and 1,1-dialkylethenes using ethanol as the hydrogen donor.[11][12][14] These systems exhibit high enantioselectivities and good functional group tolerance.[12]

Rhodium-Based Catalysts

Rhodium complexes, particularly those bearing chiral diphosphine ligands like DuanPhos, have shown promise in the asymmetric hydrogenation of 1,1-diarylethylenes.[15][16] Often, these systems require a directing group on the substrate, such as a hydroxyl group, to achieve high levels of stereocontrol.[15]

Ruthenium-Based Catalysts

Ruthenium catalysts, especially Noyori-type complexes with chiral diamine ligands, are well-established for the ATH of ketones and imines.[6][7][17][18] While their application to 1,1-diarylethylenes is less common, they remain a valuable class of catalysts for transfer hydrogenation reactions in general.

Organocatalysts

An alternative approach involves the use of chiral phosphoric acids as organocatalysts.[1][2][19] This strategy has been successfully applied to the asymmetric transfer hydrogenation of 1,1-diarylethylenes bearing an ortho-hydroxyphenyl or indole moiety, affording the corresponding 1,1-diarylethanes with excellent efficiency and enantioselectivity under mild conditions.[1][2]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the iridium-catalyzed asymmetric transfer hydrogenation of a model 1,1-diarylethylene substrate.

General Considerations
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

  • Dry Solvents: Anhydrous solvents are crucial for the success of the reaction. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reagent Purity: The purity of the substrate, catalyst, and hydrogen donor is critical. Impurities can inhibit the catalyst and lead to lower yields and enantioselectivities.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh Substrate, Catalyst, and Base solvent Add Anhydrous Solvent reagents->solvent donor Add Hydrogen Donor (e.g., Ethanol) solvent->donor stir Stir at Specified Temperature donor->stir monitor Monitor Reaction Progress (TLC, GC) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (Chiral HPLC/GC) yield->ee

Caption: General experimental workflow for catalytic asymmetric transfer hydrogenation.

Protocol: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Phenyl-1-(4-chlorophenyl)ethene

This protocol is adapted from literature procedures for the asymmetric transfer hydrogenation of 1-aryl-1-alkylethenes.[12]

Materials:

  • Chiral (PCN)Ir pincer complex (precatalyst)

  • 1-Phenyl-1-(4-chlorophenyl)ethene (substrate)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous ethanol (hydrogen donor and solvent)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the chiral (PCN)Ir precatalyst (e.g., 0.01 mmol, 1 mol%) and sodium tert-butoxide (0.015 mmol, 1.5 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Addition of Substrate and Solvent: Add 1-phenyl-1-(4-chlorophenyl)ethene (1.0 mmol) to the flask, followed by anhydrous ethanol (2.0 mL).

  • Reaction Execution: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a few drops of water.

  • Extraction: Dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-(4-chlorophenyl)ethane.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation: Representative Results

The following table summarizes typical results for the asymmetric transfer hydrogenation of 1,1-diarylethylenes with different catalyst systems.

Catalyst SystemSubstrateHydrogen DonorTemp (°C)Yield (%)ee (%)Reference
Chiral (PCN)Ir1-Aryl-1-alkylethenesEthanol60-80HighHigh[12]
Chiral Phosphoric Acid1-(o-hydroxyphenyl)-1-phenyletheneHantzsch Ester409596[1][2]
Rh-DuanPhos2,6-di-(1-phenylethenyl)-4-methylanilineH₂ (not ATH)RT>9998.6[4][15]
Chiral Oxazoline Iminopyridine-Cobalt1,1-DiarylethenesH₂ (not ATH)RTHighHigh[20]

Note: The table includes examples of both asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) for a broader perspective on the reduction of 1,1-diarylethylenes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure all reagents and solvents are pure and dry. Handle the catalyst under a strict inert atmosphere.
Insufficient temperature or reaction timeIncrease the reaction temperature or prolong the reaction time. Monitor the reaction progress closely.
Catalyst poisoningPurify the substrate and ensure the cleanliness of the glassware.
Low Enantioselectivity Non-optimal catalyst or ligandScreen different chiral ligands or catalyst systems.
Incorrect reaction temperatureVary the reaction temperature, as enantioselectivity can be temperature-dependent.
Racemization of the productEnsure the work-up conditions are not harsh.
Formation of Side Products Substrate decompositionLower the reaction temperature.
Isomerization of the double bondThis can be a challenge with certain substrates and catalysts. Consider a different catalyst system.

Conclusion and Future Outlook

The catalytic asymmetric transfer hydrogenation of 1,1-diarylethylenes is a powerful tool for the synthesis of valuable chiral 1,1-diarylethanes. While challenges remain, particularly in achieving high enantioselectivity for unactivated substrates, ongoing research into novel catalyst development, including iridium, rhodium, and organocatalytic systems, continues to expand the scope and utility of this transformation. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and optimize these reactions in their own laboratories, paving the way for new discoveries in drug development and beyond.

References

  • Qian, L., Yu, C., Gan, L., Tang, X., Wang, Y., Liu, G., Leng, X., Sun, Z., Guo, Y., Xue, X.-S., & Huang, Z. (2024). Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism. Journal of the American Chemical Society, 146(5), 3427–3437. [Link]

  • Wikipedia. (2023). Transfer hydrogenation. [Link]

  • Grokipedia. (n.d.). Transfer hydrogenation. [Link]

  • Wang, Z., Ai, F., Wang, Z., Zhao, W., Zhu, G., Lin, Z., & Sun, J. (2015). Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation. Journal of the American Chemical Society, 137(1), 383–389. [Link]

  • Wang, Z., Ai, F., Wang, Z., Zhao, W., Zhu, G., Lin, Z., & Sun, J. (2015). Organocatalytic asymmetric synthesis of 1,1-diarylethanes by transfer hydrogenation. PubMed, 137(1), 383-389. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FT-IR Spectral Analysis: Distinguishing Aldehydes and Ethers

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the FT-IR spectral signatures of two vital functional groups: aldehydes and ethers. By understanding their distinct vibrational modes and the subtle factors influencing their absorption bands, you can confidently differentiate between these moieties and elucidate molecular structures with a higher degree of certainty.

The Foundation: Understanding Molecular Vibrations in FT-IR

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[1][2] These vibrations, analogous to the movements of springs, are quantized and occur at specific frequencies that are characteristic of the bonds and functional groups within the molecule.[2][3] The resulting FT-IR spectrum is a unique molecular fingerprint, plotting absorbance or transmittance against wavenumber (cm⁻¹).[1]

The Distinguishing Features: Aldehydes vs. Ethers

While both aldehydes and ethers contain oxygen atoms, their bonding environments are fundamentally different, leading to distinct and readily identifiable features in their FT-IR spectra. An aldehyde is characterized by a carbonyl group (a carbon double-bonded to an oxygen) where the carbonyl carbon is also bonded to at least one hydrogen atom.[4] In contrast, an ether consists of an oxygen atom single-bonded to two carbon atoms (C-O-C).[5][6]

Aldehyde Spectral Hallmarks: The Carbonyl and the Aldehydic C-H

The FT-IR spectrum of an aldehyde is dominated by two key features:

  • The Carbonyl (C=O) Stretch: This is typically the most intense and sharp absorption in the spectrum, appearing in the region of 1740-1685 cm⁻¹ .[7][8][9] The exact position of this band is highly sensitive to the molecular structure:

    • Saturated Aliphatic Aldehydes: Absorb in the range of 1740-1720 cm⁻¹ .[7][10]

    • α,β-Unsaturated and Aryl Aldehydes: Conjugation with a double bond or an aromatic ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering the stretching frequency to 1710-1685 cm⁻¹ .[7][8][11][12]

  • The Aldehydic C-H Stretch: This is a unique and highly diagnostic feature of aldehydes. It manifests as one or two moderate intensity peaks in the region of 2830-2695 cm⁻¹ .[7][10][13]

    • Often, two distinct peaks are observed around 2820 cm⁻¹ and 2720 cm⁻¹ .[9][13][14] The appearance of this doublet is often attributed to Fermi resonance , an interaction between the fundamental C-H stretching vibration and the overtone of the C-H bending vibration.[14][15][16] The peak around 2720 cm⁻¹ is particularly useful for identification as few other absorptions appear in this region.[7][10]

Ether Spectral Signature: The C-O-C Stretch

Ethers lack a carbonyl group and are therefore readily distinguished from aldehydes. Their primary diagnostic feature is the C-O-C stretching vibration , which gives rise to a strong, and often broad, absorption in the "fingerprint region" of the spectrum, between 1300-1000 cm⁻¹ .[5][17][18] The precise location and appearance of this band can provide further structural information:

  • Aliphatic Ethers: Typically show a single, strong asymmetric stretching band around 1150-1070 cm⁻¹ .[6][18][19] A very weak symmetric stretch may be observed near 850 cm⁻¹.[18][19]

  • Aryl and Vinyl Ethers: Exhibit two distinct stretching bands due to the asymmetry of the C-O-C linkage. An asymmetric stretch appears at a higher frequency (1275-1200 cm⁻¹ ), and a symmetric stretch is observed at a lower frequency (1075-1020 cm⁻¹ ).[18][19] The higher frequency of the asymmetric stretch in these systems is due to resonance effects that strengthen the C-O bond.[18][19]

Comparative Summary of Key FT-IR Absorptions

Functional GroupKey VibrationWavenumber Range (cm⁻¹)Intensity & AppearanceNotes
Aldehyde C=O Stretch1740-1685Strong, SharpPosition sensitive to conjugation.[7][8][11]
Aldehydic C-H Stretch2830-2695Moderate, often two peaksHighly diagnostic; may exhibit Fermi resonance.[7][10][13][15]
Ether C-O-C Asymmetric Stretch1300-1000StrongPosition and number of bands depend on structure (aliphatic vs. aryl/vinyl).[6][18][19]

Experimental Protocols for FT-IR Analysis

To obtain high-quality, reproducible FT-IR spectra, proper sample preparation is paramount. The choice of method depends on the physical state of the sample.[20][21]

Protocol 1: Analysis of Liquid Samples (Neat or in Solution)

This method is suitable for liquid aldehydes and ethers.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the liquid is not too viscous, it can be analyzed directly.

    • Solution: Dissolve a small amount of the solid or viscous liquid sample in a suitable solvent (e.g., chloroform, carbon tetrachloride). The solvent should be transparent in the IR region of interest and should not react with the sample.

  • Sample Application (Salt Plates):

    • Place a small drop of the liquid sample onto the center of a clean, polished salt plate (e.g., KBr, NaCl).[22][23]

    • Carefully place a second salt plate on top of the first, gently rotating it to spread the sample into a thin, uniform film.[22]

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the sample in the beam path and acquire the sample spectrum.

    • If a solvent was used, a spectrum of the pure solvent should be acquired and subtracted from the sample spectrum.

  • Cleaning: Thoroughly clean the salt plates with a dry solvent (e.g., methylene chloride followed by ethanol) and store them in a desiccator to prevent fogging.[22]

Protocol 2: Attenuated Total Reflectance (ATR) for Liquids and Solids

ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for a wide range of samples, including viscous liquids, solids, and powders.[20][21]

Methodology:

  • Sample Preparation: Ensure the sample is in a form that can make good contact with the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum with a clean, empty ATR crystal.

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after each measurement.

Visualizing the Workflow and Key Differences

The following diagrams illustrate the decision-making process for identifying aldehydes and ethers from an FT-IR spectrum and the general experimental workflow.

FT_IR_Identification start Obtain FT-IR Spectrum check_carbonyl Strong, sharp peak at 1740-1685 cm⁻¹? start->check_carbonyl check_aldehyde_CH Peaks at ~2820 & ~2720 cm⁻¹? check_carbonyl->check_aldehyde_CH Yes check_ether_CO Strong peak at 1300-1000 cm⁻¹? check_carbonyl->check_ether_CO No aldehyde Aldehyde Functional Group Identified check_aldehyde_CH->aldehyde Yes not_aldehyde Not an Aldehyde check_aldehyde_CH->not_aldehyde No ether Ether Functional Group Likely Present check_ether_CO->ether Yes other_functional_group Consider Other Functional Groups check_ether_CO->other_functional_group No

Figure 1: Decision-making workflow for identifying aldehydes and ethers via FT-IR spectroscopy.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis liquid Liquid Sample prep_liquid Neat or in Solution liquid->prep_liquid solid Solid Sample prep_solid ATR or KBr Pellet solid->prep_solid background Record Background Spectrum prep_liquid->background prep_solid->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (e.g., baseline correction, solvent subtraction) sample_spec->process interpret Interpret Spectrum (Identify characteristic peaks) process->interpret compare Compare with Reference Spectra interpret->compare

Figure 2: General experimental workflow for FT-IR analysis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The presence of multiple characteristic peaks for a given functional group, such as the C=O and aldehydic C-H stretches for an aldehyde, provides a high degree of confidence in the identification. Furthermore, comparing the obtained spectrum with a reference spectrum from a trusted database is a crucial final step for confirmation.[1] The absence of a key peak, for instance, the lack of a strong C=O absorption, definitively rules out the presence of an aldehyde.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The clear and distinct spectral features of aldehydes and ethers—the prominent C=O and unique aldehydic C-H stretches of the former, and the characteristic C-O-C stretch of the latter—allow for their unambiguous differentiation. By following robust experimental protocols and a logical interpretive framework, researchers can leverage the power of FT-IR to confidently identify these functional groups, thereby accelerating research and development in chemistry and the pharmaceutical sciences.

References

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  • NIU - Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. Retrieved from [Link]

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  • Chemistry LibreTexts. Ether Infrared spectra. Retrieved from [Link]

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Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-(1-Arylethyl)benzaldehydes

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. The 4-(1-arylethyl)benzal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. The 4-(1-arylethyl)benzaldehyde scaffold is a key building block in the synthesis of various biologically active molecules and functional materials. Accurate and comprehensive spectroscopic analysis is therefore not merely a routine procedure, but a critical step in ensuring the integrity of research and development pathways.

This guide, prepared by a Senior Application Scientist, provides an in-depth comparative analysis of the spectroscopic reference standards for 4-(1-arylethyl)benzaldehydes. Moving beyond a simple listing of data, we will delve into the causality behind experimental choices and the interpretation of spectral features, grounded in authoritative references. This document is designed to be a self-validating system, equipping you with the necessary information to confidently characterize your own synthesized molecules.

The Importance of a Multi-Spectroscopic Approach

No single analytical technique can provide a complete structural picture. A robust characterization of 4-(1-arylethyl)benzaldehydes relies on the synergistic application of multiple spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Offers detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of atoms.

  • IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and provides insights into the fragmentation patterns, which can help in confirming the molecular formula and connectivity.

This guide will now proceed to detail the expected spectroscopic signatures for a representative compound, 4-(1-phenylethyl)benzaldehyde, and compare them with established data for structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(1-arylethyl)benzaldehydes, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a 4-(1-arylethyl)benzaldehyde will exhibit distinct signals corresponding to the aldehydic, aromatic, methine, and aliphatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic rings.[1] Electron-donating groups will shield nearby protons, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups will have the opposite effect, deshielding them and shifting their signals downfield.

Predicted ¹H NMR Data for 4-(1-phenylethyl)benzaldehyde:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde (-CHO)9.9 - 10.1s-
Aromatic (H-2, H-6)7.8 - 7.9d~8.0
Aromatic (H-3, H-5)7.3 - 7.4d~8.0
Aromatic (Phenyl)7.1 - 7.3m-
Methine (-CH)4.1 - 4.3q~7.0
Methyl (-CH₃)1.6 - 1.8d~7.0

Comparative ¹H NMR Data of Related Benzaldehydes:

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)Reference
Benzaldehyde~10.0 (s)7.5 - 8.0 (m)-[2]
4-Methylbenzaldehyde~9.9 (s)7.3 - 7.8 (m)2.4 (s, -CH₃)[3]
4-Isopropylbenzaldehyde~9.9 (s)7.5 - 7.8 (m)3.1 (sept, -CH), 1.3 (d, -CH₃)[4]
4-(Phenylethynyl)benzaldehyde10.04 (s)7.35 - 7.89 (m)-[5]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-(1-arylethyl)benzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Molecular Structure and Key ¹H NMR Assignments for 4-(1-phenylethyl)benzaldehyde

Caption: Structure of 4-(1-phenylethyl)benzaldehyde with key protons labeled.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a very downfield chemical shift.

Predicted ¹³C NMR Data for 4-(1-phenylethyl)benzaldehyde:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)191 - 193
Aromatic (C-4)150 - 152
Aromatic (C-1')144 - 146
Aromatic (C-1)135 - 137
Aromatic (C-2, C-6)129 - 131
Aromatic (Phenyl)126 - 129
Aromatic (C-3, C-5)128 - 130
Methine (-CH)45 - 47
Methyl (-CH₃)20 - 22

Comparative ¹³C NMR Data of Related Benzaldehydes:

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)Reference
Benzaldehyde~192128-137-[6]
4-tert-butyl)benzaldehyde192.1126.0, 129.7, 134.1, 158.531.1, 35.4[7]
4-(Phenylethynyl)benzaldehyde192.18123.24, 129.23, 129.73, 130.34, 130.36, 132.54, 132.86, 136.1589.27, 94.21 (alkyne)[5]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio, especially for quaternary carbons.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. For 4-(1-arylethyl)benzaldehydes, the most characteristic absorption will be the strong C=O stretch of the aldehyde.

Predicted IR Data for 4-(1-phenylethyl)benzaldehyde:

Functional GroupPredicted Absorption (cm⁻¹)Intensity
Aldehyde C-H Stretch~2820 and ~2720Medium, sharp
Aromatic C-H Stretch>3000Medium to weak
Aliphatic C-H Stretch<3000Medium
Carbonyl C=O Stretch~1700Strong, sharp
Aromatic C=C Stretch~1600, ~1580, ~1500Medium to strong

Comparative IR Data of Related Benzaldehydes:

CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Reference
Benzaldehyde~1703~2820, ~2720[8][9]
4-chlorobenzaldehyde~1705-[10]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if the compound is a solid.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data for 4-(1-phenylethyl)benzaldehyde:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z corresponding to the molecular weight of the specific 4-(1-arylethyl)benzaldehyde. For 4-(1-phenylethyl)benzaldehyde (C₁₅H₁₄O), the expected m/z is 210.

  • Major Fragmentation Patterns:

    • Loss of H• ([M-1]⁺): A peak at m/z 209, corresponding to the loss of the aldehydic hydrogen, is characteristic of aldehydes.[11][12]

    • Loss of CHO• ([M-29]⁺): A peak at m/z 181, resulting from the loss of the formyl radical.[11][12]

    • Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the methine carbon and the benzaldehyde ring, leading to a stable benzylic carbocation. This would result in a base peak at m/z 105 (C₈H₉⁺). Another fragment from this cleavage would be the 4-formylphenyl radical.

    • Tropylium Ion: Rearrangement of the benzylic carbocation can lead to the formation of the tropylium ion at m/z 91.

Comparative Mass Spectrometry Data of Related Benzaldehydes:

CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
Benzaldehyde106105, 77[13]
4-Isopropylbenzaldehyde148133, 105, 77[14][15]
4-(Phenylethynyl)benzaldehyde206205, 178[16][17]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

General Workflow for Spectroscopic Characterization

A Synthesized 4-(1-arylethyl)benzaldehyde B Purification (e.g., Column Chromatography) A->B C ¹H and ¹³C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Structural Elucidation and Verification C->F D->F E->F

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic characterization of 4-(1-arylethyl)benzaldehydes is a critical undertaking that necessitates a multi-faceted analytical approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve unambiguous structural elucidation.

This guide has provided a framework for interpreting the spectroscopic data of this important class of compounds, offering predicted values for 4-(1-phenylethyl)benzaldehyde and comparing them with established data for related structures. The provided experimental protocols serve as a practical starting point for acquiring high-quality data. By adhering to these principles of scientific integrity and leveraging a comprehensive analytical strategy, researchers can ensure the accuracy and reliability of their findings in the pursuit of novel scientific discoveries.

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